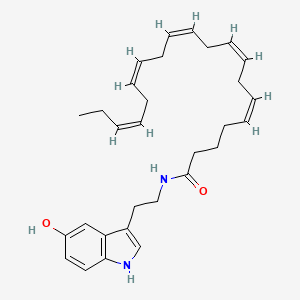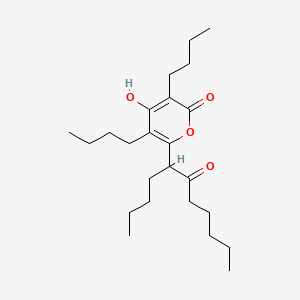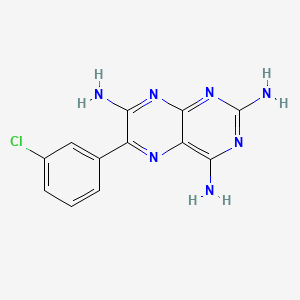
6-(3-Chlorophenyl)pteridine-2,4,7-Triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” is a chemical compound with the formula C12H10ClN7. It has a molecular weight of 287.708 and is classified as a non-polymer .
Molecular Structure Analysis
The molecular structure of “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” involves a pteridine ring attached to a 3-chlorophenyl group. The compound has a total of 30 atoms, with no chiral atoms, and 32 bonds, 17 of which are aromatic . In silico docking analysis suggests that this compound can form hydrogen bonds with certain amino acid residues .Physical And Chemical Properties Analysis
The compound is a non-polymer with a formal charge of 0. Its isomeric SMILES notation isc1cc(cc(c1)Cl)c2c(nc3c(n2)c(nc(n3)N)N)N .
Aplicaciones Científicas De Investigación
Pteridines, including compounds structurally similar to "6-(3-Chlorophenyl)pteridine-2,4,7-Triamine", have been investigated for their diuretic effects. For example, 6-substituted pteridine-2,4,7(1H,3H,8H)-triones have shown potential as diuretics. These compounds are characterized by their ability to form hydrogen and donor-acceptor bonds with various ligands, which may contribute to their diuretic effect (Sokolova et al., 2022).
Triamterene, a compound related to pteridines, has been studied for its use as a diuretic, especially in patients with conditions like cirrhosis and ascites. Triamterene is unique among diuretics as it often reduces potassium excretion, which is beneficial for certain patients (Ginsberg et al., 1964).
Pteridines have been explored in the context of their chemical degradation and interaction with other compounds. For instance, 2,4,7-Trihydroxypteridine, derived from folic acid, undergoes changes upon irradiation and acid hydrolysis, providing insights into the biosynthetic origins of carbon atoms in pteridines (Shaw et al., 1966).
The molecular structure and biological interactions of 6-phenylpteridine 2,4,7-triamine, a structurally related compound, have been studied. This research includes investigations into its potential as a bacterial inhibitor, highlighting the diverse applications of pteridine derivatives in pharmaceutical research (Chithra et al., 2021).
Research on various pteridine derivatives, including 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridines, has contributed to the understanding of their chemical properties and potential applications. These studies often focus on the synthesis and characteristics of such compounds, shedding light on their potential in various fields, including medicinal chemistry (Soyka et al., 1990).
Propiedades
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pteridine-2,4,7-Triamine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


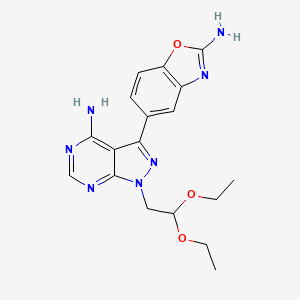
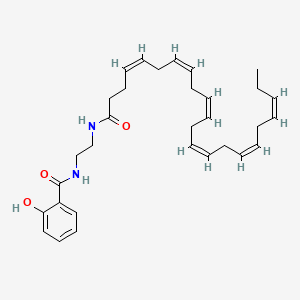
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
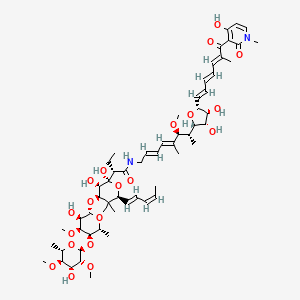
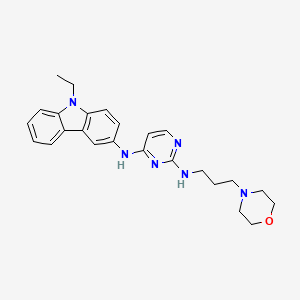
![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)
